2,2-Difluorotetralin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluorotetralin is a fluorinated organic compound that has garnered significant interest in various fields of scientific research and industry. The presence of fluorine atoms in its structure imparts unique physicochemical properties, making it a valuable compound in medicinal chemistry, materials science, and agrochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluorotetralin typically involves the introduction of fluorine atoms into the tetralin structure. One common method is the electrophilic fluorination of tetralin using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluorotetralin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluorinated derivatives with different functional groups.
Reduction: Reduction reactions can convert this compound into less oxidized forms.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated ketones or alcohols, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2,2-Difluorotetralin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: this compound is explored for its potential in drug design and development, particularly in creating molecules with improved metabolic stability and target specificity.
Industry: The compound is used in the development of advanced materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 2,2-Difluorotetralin exerts its effects is primarily through its interaction with molecular targets in biological systems. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with specific enzymes or receptors. This can modulate the activity of these targets and influence various biochemical pathways.
Comparison with Similar Compounds
- 2,2-Difluoroethylbenzene
- 2,2-Difluoropropane
- 2,2-Difluorobutane
Comparison: Compared to these similar compounds, 2,2-Difluorotetralin is unique due to its specific structural arrangement and the presence of the tetralin core. This imparts distinct physicochemical properties, such as higher lipophilicity and metabolic stability, making it particularly valuable in medicinal chemistry and materials science.
Properties
CAS No. |
58325-19-2 |
---|---|
Molecular Formula |
C10H10F2 |
Molecular Weight |
168.18 g/mol |
IUPAC Name |
3,3-difluoro-2,4-dihydro-1H-naphthalene |
InChI |
InChI=1S/C10H10F2/c11-10(12)6-5-8-3-1-2-4-9(8)7-10/h1-4H,5-7H2 |
InChI Key |
BYRFJFGDUSGZJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.